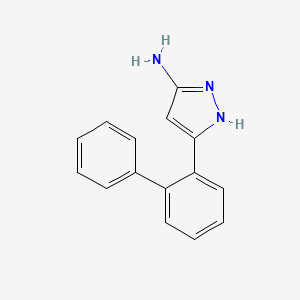

5-(2-phenylphenyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) and Pyrazolamine Scaffolds in Modern Chemical Research

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are cornerstones of modern medicinal chemistry and organic synthesis. Their prevalence in both developmental and clinically approved drugs underscores their importance.

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological receptors, making it a fertile starting point for drug discovery. researchgate.net Pyrazoles are widely considered to be a premier example of such a scaffold. researchgate.net Their utility is demonstrated by their presence in a wide array of FDA-approved therapeutics, including the anti-inflammatory drug celecoxib (B62257), the anticoagulant apixaban, and sildenafil (B151) for erectile dysfunction. researchgate.net

The success of the pyrazole core stems from its unique combination of properties. It is a stable aromatic ring that is synthetically accessible and readily functionalized. globalresearchonline.net The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors and acceptors, which is critical for molecular recognition and binding to biological targets like protein kinases. nih.gov This versatility allows medicinal chemists to fine-tune the steric and electronic properties of pyrazole-based molecules to achieve desired potency and selectivity. nih.gov

The addition of an amine group to the pyrazole scaffold, creating pyrazolamines, further enhances its pharmacological potential. Aminopyrazoles are recognized as versatile and highly useful frameworks in drug discovery. The amino group provides an additional point for interaction with biological targets and serves as a key synthetic handle for creating more complex molecules. mdpi.com Consequently, pyrazolamine derivatives have been shown to exhibit a remarkably broad spectrum of biological activities.

These activities span numerous therapeutic areas, from treating infections to managing chronic diseases and cancer. The wide-ranging potential of these compounds has made them a subject of intense investigation in medicinal chemistry.

Table 1: Documented Biological Activities of Pyrazolamine and Related Pyrazole Derivatives

| Biological Activity | Description |

| Anti-inflammatory | Compounds have shown the ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2). nih.gov |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. globalresearchonline.net |

| Anticancer | Derivatives have demonstrated cytotoxic effects against numerous cancer cell lines by inhibiting targets like protein kinases and tubulin. nih.gov |

| Enzyme Inhibition | Pyrazoles are prominent in the design of inhibitors for enzymes such as protein kinases, monoamine oxidase (MAO), and acetylcholinesterase (AChE). |

| Antiviral | Certain derivatives have shown efficacy against a broad panel of viruses. |

| Anticonvulsant | The scaffold has been explored for its potential in managing seizure disorders. globalresearchonline.net |

| Analgesic | Many pyrazole-based compounds have been developed as pain relievers. nih.gov |

| Antidepressant | The pyrazoline substructure, in particular, has been investigated for antidepressant effects. |

Structural Characteristics and Chemical Relevance of 5-(2-phenylphenyl)-1H-pyrazol-3-amine

The specific structure of 5-(2-phenylphenyl)-1H-pyrazol-3-amine combines the proven pyrazol-3-amine core with a bulky and conformationally significant 2-phenylphenyl group. This unique combination dictates its chemical properties and potential applications.

The 2-phenylphenyl group, also known as a biphenyl (B1667301) moiety, is itself considered a privileged scaffold found in many natural products and drugs. doaj.org Its incorporation at the 5-position of the pyrazole ring introduces distinct structural features. Unlike simpler substituents, the biphenyl group is not planar. Due to steric repulsion between the ortho-hydrogens on the adjacent rings, the two phenyl rings adopt a twisted conformation. researchgate.net

This non-planar, three-dimensional structure can have a profound impact on how the molecule interacts with a receptor binding site. The defined angle between the phenyl rings can provide a specific conformational arrangement that may enhance binding affinity and selectivity. Furthermore, the biphenyl group adds significant lipophilicity to the molecule, which can influence its pharmacokinetic properties.

The 3-amino group is a critical functional handle that makes the molecule a versatile precursor for the synthesis of more complex heterocyclic systems. mdpi.com As a nucleophilic center, it readily reacts with a variety of electrophiles. This reactivity allows for the straightforward synthesis of amides, ureas, and other derivatives, enabling the exploration of structure-activity relationships.

One of the most significant applications of 3-aminopyrazoles is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also important pharmacophores. mdpi.comchim.it The amino group, along with the adjacent ring nitrogen, acts as a bidentate nucleophile in condensation reactions with 1,3-dielectrophiles to form these bicyclic structures. chim.it This synthetic accessibility makes the 3-aminopyrazole (B16455) core a valuable building block in combinatorial chemistry and drug development.

Historical Development and Emerging Research Areas of Pyrazolamine Derivatives

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative, which would lead to the development of the analgesic drug Antipyrine. globalresearchonline.netontosight.aiwikipedia.org However, the first natural pyrazole was not isolated until 1959 from watermelon seeds. nih.gov This discovery spurred further interest in the biological relevance of this scaffold.

Over the decades, research has evolved from creating simple pyrazolone (B3327878) analgesics to designing highly specific and potent pyrazole-based drugs targeting complex diseases. The development of celecoxib (Celebrex) as a selective COX-2 inhibitor was a major milestone, showcasing the potential for pyrazoles in targeted therapy. researchgate.net In recent years, pyrazole derivatives have become particularly prominent as kinase inhibitors for cancer treatment, with several such drugs gaining FDA approval. researchgate.net

Emerging research continues to expand the therapeutic applications of pyrazolamine derivatives. Current investigations are exploring their potential in treating neurodegenerative disorders, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase. The adaptability of the pyrazole scaffold ensures that it will remain a central and dynamic area of medicinal chemistry research for the foreseeable future.

Scope and Objectives of Academic Research on 5-(2-phenylphenyl)-1H-pyrazol-3-amine

While detailed academic research focusing exclusively on 5-(2-phenylphenyl)-1H-pyrazol-3-amine is not extensively available in publicly accessible literature, the scope and objectives of research on this compound can be inferred from the broader investigation into aminopyrazole derivatives. The primary focus of such research is typically the exploration of their potential as therapeutic agents, driven by the diverse biological activities exhibited by the pyrazole core.

The principal objectives of academic research on compounds like 5-(2-phenylphenyl)-1H-pyrazol-3-amine generally encompass:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the compound and its analogues. This foundational work is crucial for enabling further biological studies. Characterization involves confirming the molecular structure and purity using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Anticancer Activity Screening: A significant area of investigation for aminopyrazole derivatives is their potential as anticancer agents. sci-hub.senih.govresearchgate.netmdpi.comdntb.gov.ua Research objectives include screening the compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. sci-hub.semdpi.com The goal is to identify compounds that can selectively inhibit the growth of cancer cells with minimal toxicity to normal cells.

Kinase Inhibition Profiling: Many pyrazole-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. A primary research objective is to determine if 5-(2-phenylphenyl)-1H-pyrazol-3-amine can inhibit specific kinases that are known to be involved in cancer progression. This involves in vitro kinase assays to measure the compound's inhibitory activity against a panel of kinases.

Mechanism of Action Studies: Once a compound shows promising biological activity, a key objective is to elucidate its mechanism of action. For potential anticancer agents, this includes investigating whether the compound induces apoptosis (programmed cell death), causes cell cycle arrest, or inhibits signaling pathways crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of 5-(2-phenylphenyl)-1H-pyrazol-3-amine relates to its biological activity. This involves synthesizing and testing a series of related compounds with modifications to different parts of the molecule. The objective of SAR studies is to identify the key structural features required for potency and selectivity, which can guide the design of more effective and safer drug candidates.

The table below illustrates the kind of data generated in the academic research of aminopyrazole derivatives for their anticancer activities. It is important to note that this data is for representative compounds within the broader aminopyrazole class and not specifically for 5-(2-phenylphenyl)-1H-pyrazol-3-amine, for which specific public data is not available.

| Compound Class | Cancer Cell Line | Activity Metric | Result |

| 5-Aminopyrazole Derivatives | Breast Cancer (MCF-7) | Growth Inhibition | Varies with substitution |

| Colon Cancer (HCT-116) | IC50 (µM) | Varies with substitution | |

| Leukemia (CCRF-CEM) | Growth Inhibition | Varies with substitution | |

| Renal Cancer (UO-31) | Growth Inhibition | Varies with substitution |

The overarching goal of academic research into compounds such as 5-(2-phenylphenyl)-1H-pyrazol-3-amine is to identify and validate novel therapeutic leads for the development of new medicines. The presence of the pyrazole core, combined with the biphenyl moiety, makes it a compound of interest for its potential to interact with biological targets in a unique and potentially beneficial way.

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H13N3 |

|---|---|

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

5-(2-phenylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C15H13N3/c16-15-10-14(17-18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H3,16,17,18) |

Clé InChI |

QAMLXMMLXRVBDG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=NN3)N |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Phenylphenyl 1h Pyrazol 3 Amine

Established Synthetic Routes to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over more than a century of research. nih.gov For the synthesis of 3-aminopyrazoles specifically, two primary pathways are the cyclocondensation of bifunctional precursors and 1,3-dipolar cycloaddition reactions.

The most common and versatile method for synthesizing the 3-aminopyrazole (B16455) scaffold is the cyclocondensation reaction between a hydrazine (B178648) and a β-ketonitrile. chim.itbeilstein-journals.org This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a well-defined mechanism. researchgate.net Initially, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-membered pyrazole ring after tautomerization. chim.it

To produce the target molecule, 5-(2-phenylphenyl)-1H-pyrazol-3-amine, this reaction would require hydrazine hydrate (B1144303) and the specific β-ketonitrile precursor, 3-([1,1'-biphenyl]-2-yl)-3-oxopropanenitrile. The reaction is typically carried out in a protic solvent like ethanol, often with acid or base catalysis to facilitate the condensation and cyclization steps. ekb.eg

Table 1: Representative Conditions for Pyrazole Synthesis via Cyclocondensation

| Reactants | Catalyst/Solvent | Temperature | Outcome |

|---|---|---|---|

| β-Ketonitrile, Hydrazine Hydrate | Ethanol | Reflux | 3(5)-Aminopyrazole |

| 1,3-Diketone, Phenylhydrazine | Acetic Acid | 100 °C | 1-Phenylpyrazole (B75819) |

This table presents generalized conditions from various pyrazole syntheses to illustrate the common parameters.

A powerful alternative for constructing the pyrazole core is the [3+2] cycloaddition reaction, which involves the combination of a 1,3-dipole with a dipolarophile. nih.gov The most relevant application for pyrazole synthesis is the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). uchicago.edubohrium.com This concerted reaction forms the five-membered ring in a single, atom-economical step.

For the synthesis of a 3-aminopyrazole via this route, a potential strategy would involve the reaction of a diazoalkane with an ynamine or an α,β-unsaturated nitrile. The regioselectivity of the addition is a critical consideration and is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. researchgate.net While a highly versatile method, its application to the specific target compound, 5-(2-phenylphenyl)-1H-pyrazol-3-amine, would depend on the accessibility of appropriately substituted diazo and alkyne/alkene precursors.

Strategies for Introduction of the 2-Phenylphenyl Substituent at C-5

The sterically demanding 2-phenylphenyl (or biphenyl-2-yl) group can be introduced either after the pyrazole ring has been formed or, more commonly, by using a starting material that already contains this moiety.

Modern cross-coupling chemistry provides a robust method for arylating heterocyclic rings. Specifically, the palladium-catalyzed Suzuki-Miyaura coupling reaction is a well-established method for forming carbon-carbon bonds between aryl halides and arylboronic acids. nih.govresearchgate.net To apply this to the target molecule, one would start with a pre-formed pyrazole ring bearing a leaving group, such as a bromine or chlorine atom, at the C-5 position (e.g., 5-bromo-1H-pyrazol-3-amine). This intermediate could then be coupled with [1,1'-biphenyl]-2-ylboronic acid. nih.govrsc.org

The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent system like dioxane/water. nih.govresearchgate.net Direct C-H arylation, another palladium-catalyzed method, offers an alternative route by activating a C-H bond at the C-5 position of the pyrazole ring for coupling with an aryl halide, though regioselectivity can be a challenge. acs.orgresearchgate.netnih.gov

Table 2: Typical Parameters for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 5-Bromo-1H-pyrazol-3-amine | Electrophile |

| Boronic Acid | [1,1'-biphenyl]-2-ylboronic acid | Nucleophile |

| Catalyst | Pd(OAc)₂ / SPhos | Catalyzes C-C bond formation |

| Base | K₃PO₄ | Activates boronic acid, neutralizes HX |

A more convergent and often preferred strategy involves using a starting material that already contains the 2-phenylphenyl group. This approach simplifies the synthesis by incorporating the complex substituent at the outset. As mentioned in section 2.1.1, the cyclocondensation route relies on the precursor 3-([1,1'-biphenyl]-2-yl)-3-oxopropanenitrile. This key intermediate can be synthesized through a Claisen condensation between an ester of 2-phenylbenzoic acid (e.g., methyl [1,1'-biphenyl]-2-carboxylate) and acetonitrile, a reaction typically mediated by a strong base like sodium amide or sodium ethoxide. Once this biphenyl-containing β-ketonitrile is obtained, its reaction with hydrazine hydrate directly yields 5-(2-phenylphenyl)-1H-pyrazol-3-amine.

Derivatization and Functionalization Strategies of 5-(2-phenylphenyl)-1H-pyrazol-3-amine

The structure of 5-(2-phenylphenyl)-1H-pyrazol-3-amine contains two primary sites for further chemical modification: the nucleophilic 3-amino group and the two nitrogen atoms of the pyrazole ring (specifically the acidic N1-H proton). researchgate.net

The 3-amino group behaves as a typical arylamine. It can undergo a variety of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Introduction of alkyl groups, though selectivity between mono- and di-alkylation can be challenging.

Diazotization: Conversion to a diazonium salt upon treatment with nitrous acid, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to install groups like -OH, -Cl, -Br, or -CN at the 3-position.

Condensation: The amino group, along with the N1 atom, can react with 1,3-dielectrophiles (such as β-diketones or α,β-unsaturated ketones) to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com

The pyrazole ring's N1 proton is acidic and can be deprotonated by a base. The resulting pyrazolate anion is nucleophilic and can be alkylated or arylated to produce N1-substituted derivatives. Regioselectivity can be an issue if the C-5 substituent is not sufficiently bulky to direct substitution to the N1 position.

Table 3: Potential Functionalization Reactions

| Reaction Site | Reagent | Functional Group Introduced | Product Type |

|---|---|---|---|

| 3-Amino Group | Acetyl Chloride | Acetamide | N-(5-([1,1'-biphenyl]-2-yl)-1H-pyrazol-3-yl)acetamide |

| 3-Amino Group | Acetylacetone | - | 7-([1,1'-biphenyl]-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

| Pyrazole N1-H | Methyl Iodide / Base | N-Methyl | 5-([1,1'-biphenyl]-2-yl)-1-methyl-1H-pyrazol-3-amine |

Reactions at the Amine Functionality (e.g., acylation, alkylation, reductive amination)

The primary amine group at the 3-position of the pyrazole ring is a key site for functionalization, enabling the introduction of a wide array of substituents through various reactions.

Acylation: The amine functionality readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides. This transformation is fundamental for the synthesis of amide derivatives. While specific examples for 5-(2-phenylphenyl)-1H-pyrazol-3-amine are not extensively documented in publicly available literature, the general reactivity of 3-aminopyrazoles suggests that this reaction would proceed under standard acylation conditions. For instance, the reaction with benzoyl chloride in the presence of a base would yield the corresponding N-(5-(2-phenylphenyl)-1H-pyrazol-3-yl)benzamide.

Alkylation: N-alkylation of the amine group in aminopyrazoles can be achieved using various alkylating agents. However, controlling the degree of alkylation to achieve selective mono-alkylation over di-alkylation can be challenging due to the increased nucleophilicity of the resulting secondary amine. A selective methodology for preparing highly substituted aminopyrazoles has been demonstrated starting from an acetophenol core, which involves the alkylation of an aminobenzopyranone intermediate before the formation of the pyrazole ring. This versatile synthesis enables the preparation of highly substituted aminopyrazoles that can be used as key synthetic building blocks.

Reductive Amination: Reductive amination offers a powerful method for the synthesis of N-substituted aminopyrazoles from carbonyl compounds. This reaction involves the initial formation of an imine intermediate by the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine. The free amino group of aminopyrazoles can be alkylated by reductive amination on reaction with substituted aldehydes or ketones. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized where a free amino group was alkylated through reductive amination with various aldehydes or ketones. researchgate.net

A summary of potential reactions at the amine functionality is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride/anhydride, Base | N-acyl-5-(2-phenylphenyl)-1H-pyrazol-3-amine |

| Alkylation | Alkyl halide, Base | N-alkyl-5-(2-phenylphenyl)-1H-pyrazol-3-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkyl-5-(2-phenylphenyl)-1H-pyrazol-3-amine |

Modifications and Substitutions on the Phenylphenyl Ring

The biphenyl (B1667301) moiety of 5-(2-phenylphenyl)-1H-pyrazol-3-amine presents opportunities for further functionalization through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the pyrazole ring and the existing phenyl group.

Electrophilic substitution in 1-phenylpyrazole often leads to initial attack at the 4-position of the pyrazole ring. However, nitration of 1-phenylpyrazole with mixed acids introduces the first nitro group into the para position of the phenyl ring. This suggests that under strongly acidic conditions, the pyrazole ring is protonated and deactivated towards electrophilic attack, leading to substitution on the phenyl ring. For 1-p-biphenylylpyrazole, it is regarded as having virtually independent biphenyl and pyrazole nuclei, with the 4-position of the pyrazole ring being the most susceptible to electrophilic substitution.

Potential electrophilic substitution reactions on the phenylphenyl ring of 5-(2-phenylphenyl)-1H-pyrazol-3-amine could include nitration, halogenation, and Friedel-Crafts reactions. The exact position of substitution on the biphenyl system would depend on the reaction conditions and the directing effects of the substituents.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 5-(nitro-2-phenylphenyl)-1H-pyrazol-3-amine |

| Bromination | Br₂, FeBr₃ | 5-(bromo-2-phenylphenyl)-1H-pyrazol-3-amine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-(acyl-2-phenylphenyl)-1H-pyrazol-3-amine |

Formation of Fused Heterocyclic Systems from Pyrazolamine

The bifunctional nature of 5-aminopyrazoles, possessing both a nucleophilic amine and reactive ring nitrogens, makes them valuable precursors for the synthesis of fused heterocyclic systems.

Pyrazolo[1,5-a]quinazolines: A Rh(III)-catalyzed C–H activation/cyclization cascade has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines. This one-pot procedure involves the [5 + 1] annulation reaction of a substituted phenyl-1H-pyrazol-5-amine with an alkyne ester or amide. rsc.org This method is noted for its broad substrate scope and high atom economy. rsc.org

Pyrazolo[3,4-d]pyrimidines: A novel one-flask synthetic method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. This method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane. acs.orgdergipark.org.tr This reaction proceeds through Vilsmeier amidination and imination reactions followed by sequential intermolecular heterocyclization. acs.orgdergipark.org.tr The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can also be achieved by reacting 5-aminopyrazole-4-carboxamide with various esters in the presence of sodium ethoxide.

The following table summarizes the formation of fused heterocyclic systems.

| Fused System | Synthetic Approach | Key Features |

| Pyrazolo[1,5-a]quinazolines | Rh(III)-catalyzed [5+1] annulation with alkynes | One-pot, broad substrate scope, high atom economy rsc.org |

| Pyrazolo[3,4-d]pyrimidines | One-flask reaction with amides/PBr₃ and HMDS | Involves Vilsmeier reaction and intermolecular heterocyclization acs.orgdergipark.org.tr |

Novel and Green Chemistry Approaches in 5-(2-phenylphenyl)-1H-pyrazol-3-amine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. The synthesis of pyrazole derivatives, including 5-(2-phenylphenyl)-1H-pyrazol-3-amine, has benefited from the application of green chemistry principles.

Metal-Catalyzed Synthesis: Transition metal catalysis offers powerful tools for the synthesis of pyrazoles.

Rhodium(III)-Catalyzed Synthesis: Rh(III)-catalyzed C-H activation has been utilized for the synthesis of various heterocyclic compounds. For instance, a Rh(III)-catalyzed redox-neutral C-H activation of pyrazolones with alkynes provides an economical approach to N-substituted indoles. nih.gov This type of catalysis can be applied to the synthesis of complex pyrazole-containing structures.

Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their low cost and versatile reactivity. An efficient copper-catalyzed condensation reaction provides pyrazoles under acid-free reaction conditions at room temperature in short reaction times. organic-chemistry.org Copper-catalyzed aerobic C(sp²)–H functionalization has also been reported for the synthesis of pyrazoles and indazoles. acs.org

Organocatalysis: While metal catalysis is prevalent, organocatalytic methods provide a valuable metal-free alternative for pyrazole synthesis.

| Catalytic Method | Catalyst | Key Advantages |

| Rhodium-catalyzed | [RhCp*Cl₂]₂ | C-H activation, high efficiency nih.gov |

| Copper-catalyzed | Cu(NO₃)₂·3H₂O | Low cost, mild conditions, acid-free organic-chemistry.org |

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved reaction rates and yields. A green, environment-friendly, and inexpensive method for the synthesis of a series of pyrazole derivatives has been developed in the presence of tetrabutylammonium (B224687) bromide at room temperature under solvent-free conditions. organic-chemistry.org Additionally, an iodine-mediated cascade strategy allows for the synthesis of amino pyrazole thioether derivatives in the absence of metals and solvents. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. Microwave-assisted synthesis of pyrazole derivatives often results in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. worldwidejournals.comnih.gov For example, the synthesis of novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines has been achieved through a solvent-free microwave-assisted reaction. nih.gov

| Green Chemistry Approach | Conditions | Benefits |

| Solvent-Free | Tetrabutylammonium bromide, room temperature | Environmentally friendly, reduced waste organic-chemistry.org |

| Microwave-Assisted | Microwave irradiation | Shorter reaction times, higher yields worldwidejournals.comnih.gov |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations.

Pyrazole Ring Formation: The formation of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural and kinetic aspects of pyrazole ring formation, considering different possible reaction pathways.

Rhodium-Catalyzed C-H Activation: Mechanistic studies of Rh(III)-catalyzed C-H activation reactions suggest a process involving the coordination of the directing group to the metal center, followed by C-H bond cleavage to form a rhodacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the final product. Experimental and DFT studies have been used to elucidate the consecutive process of C−H bond functionalization/isomerization/lactonization in some Rh(III)-catalyzed reactions. mdpi.com

Formation of Fused Heterocycles: The mechanism for the formation of pyrazolo[1,5-a]quinazolines via Rh(III)-catalyzed [5+1] annulation is proposed to proceed through a C-H activation/cyclization cascade. rsc.org For the synthesis of pyrazolo[3,4-d]pyrimidines, mechanistic studies have demonstrated that the reaction intermediates are chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines. acs.orgdergipark.org.tr

Advanced Spectroscopic and Chromatographic Characterization in Research of 5 2 Phenylphenyl 1h Pyrazol 3 Amine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C NMR spectra, detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them, can be determined.

For 5-(2-phenylphenyl)-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the amine (NH₂), pyrazole (B372694) ring (NH and CH), and the biphenyl (B1667301) aromatic protons. The amine protons typically appear as a broad singlet, while the pyrazole NH proton also presents as a singlet. The lone proton on the pyrazole ring (H-4) would appear as a singlet in the aromatic region. The nine protons of the biphenyl group would produce a complex multiplet pattern in the aromatic region of the spectrum. rsc.orgspectrabase.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would feature resonances for the three carbons of the pyrazole ring and the twelve carbons of the biphenyl substituent. The chemical shifts are influenced by the electronic environment, with carbons attached to nitrogen atoms appearing at characteristic downfield positions. mdpi.comnih.govresearchgate.net Detailed 2D NMR experiments, such as HSQC and HMBC, can be used to definitively assign each proton and carbon signal. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(2-phenylphenyl)-1H-pyrazol-3-amine Predicted values are based on data from analogous structures reported in the literature. The solvent used is typically DMSO-d₆ or CDCl₃. rsc.orgmdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | - | ~155-160 |

| Pyrazole C4 | ~5.8-6.2 (s) | ~90-95 |

| Pyrazole C5 | - | ~140-145 |

| NH₂ | Broad singlet, ~4.5-6.5 | - |

| NH | Broad singlet, ~11.0-13.0 | - |

| Biphenyl C's | Multiplets, ~7.2-7.8 | ~125-142 |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. For 5-(2-phenylphenyl)-1H-pyrazol-3-amine (C₁₅H₁₃N₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing an exact mass measurement. mdpi.com

Electron impact (EI) ionization is commonly used to study the fragmentation patterns of organic molecules, which provides valuable structural information. The fragmentation of pyrazole derivatives often involves characteristic cleavage of the heterocyclic ring. rsc.orgcore.ac.ukresearchgate.net Key fragmentation pathways for 5-(2-phenylphenyl)-1H-pyrazol-3-amine would likely include:

Initial N-N bond cleavage: A common starting point for pyrazole ring fragmentation. rsc.org

Loss of nitrogen (N₂): Resulting in a cyclopropene (B1174273) or related ionic species.

Cleavage of the biphenyl group: Producing fragments corresponding to the biphenyl cation ([C₁₂H₉]⁺) at m/z 153 and the phenyl cation ([C₆H₅]⁺) at m/z 77. asianpubs.org

Loss of HCN or NH₂CN: Further fragmentation of the pyrazole ring structure.

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-(2-phenylphenyl)-1H-pyrazol-3-amine

| Fragment | Formula | Predicted m/z | Description |

| Molecular Ion [M]⁺ | [C₁₅H₁₃N₃]⁺ | 235 | Parent molecule |

| [M - N₂]⁺ | [C₁₅H₁₃N]⁺ | 207 | Loss of a nitrogen molecule |

| Biphenyl fragment | [C₁₂H₉]⁺ | 153 | Biphenyl cation |

| Phenyl fragment | [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that acts as a molecular "fingerprint."

For 5-(2-phenylphenyl)-1H-pyrazol-3-amine, the IR spectrum would be characterized by several key absorption bands. nih.govresearchgate.net The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region. wpmucdn.com The N-H bond of the pyrazole ring typically shows a broad absorption in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹. Other significant absorptions include C=N and C=C stretching vibrations from the pyrazole and biphenyl rings, which appear in the 1500-1650 cm⁻¹ region. wpmucdn.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for 5-(2-phenylphenyl)-1H-pyrazol-3-amine Frequencies are based on general data for aminopyrazoles and aromatic amines. nih.govwpmucdn.comresearchgate.net

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Pyrazole (NH) | N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Pyrazole & Aromatic Rings | C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Aromatic Rings | C-H Out-of-Plane Bend | 700 - 900 | Strong |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

For a polar, non-volatile compound like 5-(2-phenylphenyl)-1H-pyrazol-3-amine, Reversed-Phase HPLC (RP-HPLC) is the method of choice. ijcpa.inresearchgate.nettut.ac.jp In this technique, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (typically C18) and a polar mobile phase. The progress of a reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by HPLC to observe the disappearance of starting materials and the appearance of the product peak. The purity of the final product is determined by the presence of a single major peak in the chromatogram.

Table 4: Typical RP-HPLC Conditions for Analysis of Pyrazole Derivatives Conditions are generalized from methods reported for similar heterocyclic compounds. ijcpa.inresearchgate.netsielc.com

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (MeCN) and Water, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. ijcpa.insielc.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD), monitored at a wavelength appropriate for the chromophore (e.g., 210-350 nm). |

| Column Temperature | Ambient to 40 °C |

X-ray Crystallography for Solid-State Structural Confirmation

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. This technique is crucial for determining precise bond lengths, bond angles, and the spatial arrangement of atoms. It also reveals information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

Table 5: Representative Crystallographic Features of Aminopyrazole Derivatives Data derived from published structures of analogous compounds. nih.govnih.gov

| Parameter | Typical Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Molecular Conformation | Pyrazole ring is planar; significant torsion angles exist between the pyrazole and aryl rings. |

| Key Bond Lengths | C-N (amine) ~1.35 Å; N-N (pyrazole) ~1.37 Å |

| Intermolecular Interactions | Strong N-H···N hydrogen bonds forming dimers or chains are common. |

Computational and Theoretical Chemistry Studies of 5 2 Phenylphenyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. eurasianjournals.comeurasianjournals.com DFT calculations are pivotal in understanding the intrinsic properties of 5-(2-phenylphenyl)-1H-pyrazol-3-amine.

Theoretical studies on substituted pyrazoles have demonstrated that the planarity and orientation of substituents significantly influence the electronic properties and biological activity of the molecule. nih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve a reliable optimized geometry. nih.gov The resulting minimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental for subsequent analyses.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole (B372694) Core (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |

Note: This data is illustrative and based on typical values for pyrazole rings in related structures.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. acs.org

For 5-(2-phenylphenyl)-1H-pyrazol-3-amine, the HOMO is expected to be localized on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl rings, suggesting these regions are susceptible to nucleophilic attack. DFT calculations provide precise energy values for these orbitals and a visual representation of their spatial distribution. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.64 |

Note: These values are representative and would be specifically calculated for 5-(2-phenylphenyl)-1H-pyrazol-3-amine.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are prone to electrostatic interactions. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential, associated with lone pairs of electrons and a higher likelihood of electrophilic attack, while blue regions signify positive potential, typically around hydrogen atoms, which are susceptible to nucleophilic attack.

In 5-(2-phenylphenyl)-1H-pyrazol-3-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, highlighting their roles as hydrogen bond acceptors. frontiersin.org Positive potential would be expected around the amine and pyrazole N-H protons, indicating their function as hydrogen bond donors. frontiersin.org This information is crucial for understanding non-covalent interactions with biological macromolecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To investigate the potential of 5-(2-phenylphenyl)-1H-pyrazol-3-amine as a therapeutic agent, molecular docking and dynamics simulations are employed to predict its binding affinity and mode of interaction with a specific protein target. eurasianjournals.comeurasianjournals.com These computational techniques are instrumental in structure-based drug design.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govijpbs.com The process involves placing the ligand in the binding site of a protein and sampling different conformations and orientations to find the one with the most favorable binding energy. The pyrazole scaffold is a common feature in many enzyme inhibitors, and docking studies of pyrazole derivatives have been extensively reported. biointerfaceresearch.comproquest.com

For 5-(2-phenylphenyl)-1H-pyrazol-3-amine, a hypothetical docking study would begin with the identification of a relevant biological target. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank. ijpbs.com Docking algorithms would then be used to generate a series of possible binding poses of the ligand within the active site. The poses are then scored based on a scoring function that estimates the binding affinity.

The stability of the ligand-protein complex is determined by a combination of molecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Analysis of the docked poses reveals the specific amino acid residues involved in these interactions. For instance, the amino group and the pyrazole nitrogens of 5-(2-phenylphenyl)-1H-pyrazol-3-amine are likely to act as hydrogen bond donors and acceptors, respectively, with polar residues in the active site. nih.gov The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein.

Molecular dynamics (MD) simulations can further refine the docked complex and provide a more dynamic picture of the binding event. nih.govacs.org MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the key interactions that persist throughout the simulation. nih.gov The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 3: Representative Interaction Analysis from a Molecular Docking Study of a Pyrazole Inhibitor (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond | 2.9 |

| Lys89 | Hydrogen Bond | 3.1 |

| Leu83 | Hydrophobic | - |

| Phe80 | π-π Stacking | 4.5 |

Note: This table illustrates the types of interactions and is not specific to 5-(2-phenylphenyl)-1H-pyrazol-3-amine.

Based on a comprehensive review of available scientific literature, dedicated computational and theoretical chemistry studies focusing specifically on 5-(2-phenylphenyl)-1H-pyrazol-3-amine are not presently available. Research detailing Quantitative Structure-Activity Relationship (QSAR) modeling or computational retrosynthetic analysis for this exact compound has not been published.

While broader research exists for the pyrazole and biphenyl (B1667301) classes of compounds, the strict requirement to focus solely on "5-(2-phenylphenyl)-1H-pyrazol-3-amine" prevents the inclusion of generalized data from related analogs. The specific descriptor calculations, validated predictive models, and reaction pathway predictions requested in the outline are contingent on targeted research that has not been conducted or shared in publicly accessible literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified outline and content inclusions for "5-(2-phenylphenyl)-1H-pyrazol-3-amine."

Investigation of Biological and Biochemical Activities of 5 2 Phenylphenyl 1h Pyrazol 3 Amine Non Clinical Focus

In Vitro Screening and Target Identification Studies

No published in vitro screening data or specific molecular target identification studies for 5-(2-phenylphenyl)-1H-pyrazol-3-amine are available.

Enzyme Inhibition Assays (e.g., kinases like GSK-3β, FAK, Aurora-A, NAAA, α-glucosidase, α-amylase, xanthine (B1682287) oxidase)

There is no available information from enzyme inhibition assays for 5-(2-phenylphenyl)-1H-pyrazol-3-amine. Its potential inhibitory activity against kinases, N-acylethanolamine acid amidase (NAAA), α-glucosidase, α-amylase, or xanthine oxidase has not been reported in the scientific literature.

Receptor Binding Studies (e.g., GPCRs, nuclear receptors, bradykinin (B550075) B1 receptor)

No studies detailing the binding affinity or functional activity of 5-(2-phenylphenyl)-1H-pyrazol-3-amine at G-protein coupled receptors (GPCRs), nuclear receptors, the bradykinin B1 receptor, or any other receptor type have been found.

Cell-Based Assays for Mechanistic Pathway Elucidation

Information regarding the effects of 5-(2-phenylphenyl)-1H-pyrazol-3-amine in cell-based assays to elucidate its mechanism of action is not available.

Cellular Proliferation and Apoptosis Studies (e.g., cancer cell lines for mechanistic insight)

There are no published studies investigating the impact of 5-(2-phenylphenyl)-1H-pyrazol-3-amine on cellular proliferation or its ability to induce apoptosis in cancer cell lines or other cell types.

Modulation of Specific Cellular Pathways (e.g., neuroprotective effects, anti-neuroinflammatory effects)

The potential for 5-(2-phenylphenyl)-1H-pyrazol-3-amine to modulate specific cellular pathways, such as those involved in neuroprotection or anti-neuroinflammatory responses, has not been documented in the available literature.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antitubercular)

There are no reports on the antimicrobial screening of 5-(2-phenylphenyl)-1H-pyrazol-3-amine. Its efficacy as an antibacterial, antifungal, or antitubercular agent is currently unknown.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For derivatives of the pyrazole (B372694) scaffold, these studies have elucidated key structural features that govern their interactions with various biological targets.

Research on related phenylpyrazole derivatives has demonstrated that modifications to the substituents on the pyrazole and phenyl rings can significantly influence their biological activities. For instance, in a series of phenylpyrazole derivatives investigated as potential anti-HIV agents, structural optimization of the benzyl (B1604629) group and the pyrazole ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound. nih.gov This highlights the importance of the biphenyl (B1667301) moiety and its substitution pattern in enhancing biological efficacy.

In another study focusing on pyrazole-based inhibitors, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of the pyrazole ring resulted in a decrease in activity against certain enzymes. nih.gov Conversely, the nature of the aryl group at other positions can be critical. For example, in a series of 3,5-diaryl pyrazole derivatives, specific substitutions on the phenyl rings were found to be important for their inhibitory activity against inflammatory markers like IL-6 and TNF-α. nih.gov

The amino group at the 3-position of the pyrazole ring is also a key functional group that can be modified to modulate activity. Studies on 5-aminopyrazoles have shown that derivatization of this amino group can lead to compounds with a wide range of biological effects, including anticancer and anti-inflammatory properties. mdpi.com For example, the synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols resulted in potent human CHK1 inhibitors. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity of Related Pyrazole Derivatives

| Base Scaffold | Modification | Observed Biological Activity | Reference |

| Phenylpyrazole | Addition of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Increased anti-HIV potency | nih.gov |

| 3,5-Diphenylpyrazole | N-substitution with lipophilic moieties | Decreased inhibitory activity | nih.gov |

| 3,5-Diaryl pyrazole | Varied substitutions on phenyl rings | Modulation of anti-inflammatory activity | nih.gov |

| 5-Aminopyrazole | Derivatization to (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols | Potent CHK1 inhibition | nih.gov |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For classes of compounds related to 5-(2-phenylphenyl)-1H-pyrazol-3-amine, pharmacophore models have been developed to guide the design of new, more potent derivatives.

For example, a pharmacophore model for TASK-3 channel blockers was developed based on known inhibitors, which included features such as an aromatic ring and two hydrogen bond acceptors. nih.gov This model was then used to design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines as potential TASK-3 channel blockers. nih.gov

In a study on 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which share the biphenyl moiety with the compound of interest, a 3D-QSAR CoMSIA (Comparative Molecular Similarity Indices Analysis) model was developed to identify the pharmacophoric elements necessary for angiotensin II receptor type 1 (AT1) antagonism. nih.gov This model provided good predictive power for the activity of new compounds and could guide the design of novel antihypertensive agents. nih.gov

In Vivo Preclinical Research Models (Non-human, for basic biological understanding and target validation)

In vivo preclinical models are essential for understanding the biological function of compounds and for validating their molecular targets in a living organism. Rodent and zebrafish models are commonly used for these purposes.

While no specific studies using rodent models for 5-(2-phenylphenyl)-1H-pyrazol-3-amine are available, related pyrazole derivatives have been evaluated in such models. For instance, a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as novel and selective monoamine oxidase B (MAO-B) inhibitors. The lead compound from this series demonstrated efficacy in multiple rodent memory models, suggesting its potential for improving memory and cognition. nih.gov These studies often involve behavioral tests to assess the compound's effect on cognitive functions.

The zebrafish (Danio rerio) has emerged as a powerful model organism in toxicology and drug discovery due to its rapid development, optical transparency, and genetic tractability. nih.govmdpi.com Zebrafish models are particularly useful for high-throughput screening of compounds for various biological activities and for studying developmental and neurobiological processes. nih.govnih.gov Although no studies have specifically reported the use of zebrafish to investigate 5-(2-phenylphenyl)-1H-pyrazol-3-amine, this model is well-suited for assessing the potential effects of novel pyrazole derivatives on vertebrate development and nervous system function. nih.gov The transparency of zebrafish embryos allows for real-time imaging of cellular processes and organ development, making it an ideal system for identifying compounds with potential therapeutic or toxic effects. mdpi.com

Biophysical and Structural Biology Techniques for Molecular Interactions

Biophysical and structural biology techniques are instrumental in elucidating the molecular details of how a compound interacts with its biological target. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding mode of a ligand to a protein.

For example, the cocrystal structure of a pyrazole-based library hit with the protein kinase CHK1 was used to guide the structure-based design of a novel series of inhibitors, including (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols. nih.gov This structural information was critical for designing compounds that retained key hydrogen-bonding interactions with the target enzyme.

In another instance, molecular docking simulations were used to predict the binding mode of novel pyrazol-5-yl-benzamide derivatives to succinate (B1194679) dehydrogenase (SDH), providing insights into the probable mechanism of action. nih.gov While direct structural studies on 5-(2-phenylphenyl)-1H-pyrazol-3-amine are not available, these examples with related compounds underscore the importance of biophysical and structural biology techniques in understanding molecular interactions and guiding drug design.

Protein-Ligand Co-crystallization Studies (if available for analogs)

Protein-ligand co-crystallization is a powerful technique used to obtain a high-resolution, three-dimensional structure of a small molecule (ligand) bound to its protein target. This provides invaluable insights into the specific molecular interactions that govern the binding event. For analogs of 5-(2-phenylphenyl)-1H-pyrazol-3-amine, particularly those designed as kinase inhibitors, X-ray crystallography has been instrumental in understanding their mechanism of action.

One notable example involves a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which are analogs of the core pyrazole amine structure. A study successfully determined the X-ray crystal structure of one such analog bound to the ATP binding pocket of unphosphorylated p38α mitogen-activated protein kinase. nih.gov The crystallographic data revealed a key hydrogen bond between the exocyclic amine of the pyrazole inhibitor and the side chain of threonine 106 in the protein. nih.gov This specific interaction was identified as a likely contributor to the inhibitor's selectivity for p38α. nih.gov Such detailed structural information is crucial for optimizing the potency and physicochemical properties of inhibitor series. nih.gov

In another example, the co-crystal structure of ilginatinib, a potent inhibitor of JAK2 and Src-family kinases that contains a pyrazole moiety, bound to JAK2 was analyzed. The structure revealed that the inhibitor forms hydrogen bonds with the backbone amino and carbonyl groups of Leu932 in the hinge region of the kinase. mdpi.com Additionally, a pyrazine (B50134) nitrogen atom in the inhibitor was observed to interact with a water molecule, which in turn formed a hydrogen bond with the carbonyl group of Gly993. mdpi.com

These examples highlight how co-crystallization studies on pyrazole-based analogs provide a detailed map of the binding interactions, including hydrogen bonds and hydrophobic contacts, within the active site of their target proteins. This structural understanding is fundamental for structure-based drug design, enabling the rational modification of the ligand to improve its binding affinity and selectivity.

Table 1: Representative Protein-Ligand Co-crystallization Data for Pyrazole Analogs

| Analog Class | Protein Target | Key Interacting Residues | PDB ID (if available) |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38α MAPK | Threonine 106 | Not specified |

| Ilginatinib (pyrazole-containing) | JAK2 | Leu932, Gly993 | Not specified |

| Gandotinib (3-aminopyrazole scaffold) | JAK2 | ATP binding pocket | Not specified |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful biophysical techniques used to quantify the binding affinity and kinetics of protein-ligand interactions. These methods provide quantitative data on the thermodynamics and rates of association and dissociation, which are critical for understanding the molecular recognition process.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For pyrazole-based kinase inhibitors, ITC has been used to characterize their binding to target proteins. For instance, in a study of novel pyrazole compounds as inhibitors of TGF-β receptor I (TβRI) kinase, kinetic analysis revealed that these compounds act as ATP competitive inhibitors with tight binding kinetics, with Ki values as low as 15 nM. acs.orgnih.gov Such thermodynamic and kinetic data are crucial for structure-activity relationship (SAR) studies, helping to elucidate the driving forces behind the binding. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein (or vice versa). SPR provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated. SPR is a valuable tool for screening and characterizing small molecule inhibitors. nih.gov The technique is highly sensitive and can be used to rapidly triage ligands based on their binding kinetics and affinity, making it invaluable for driving the optimization of inhibitor candidates. nih.gov For protein-protein interactions, which can be analogous to the study of small molecule inhibitors, SPR has been used to determine binding affinities in the nanomolar range. nicoyalife.com

The data obtained from ITC and SPR are complementary. ITC provides a complete thermodynamic profile of the interaction in solution, while SPR offers detailed kinetic information in a real-time, label-free manner. nih.govspringernature.com Together, these techniques provide a comprehensive understanding of the binding of pyrazole analogs to their biological targets.

Table 2: Representative Binding Affinity and Kinetic Data for Pyrazole Analogs from Biophysical Studies

| Analog/Compound | Target Protein | Technique | Binding Affinity (Kd or Ki) | Kinetic Parameters (kon, koff) |

| Novel Pyrazole Compounds | TGF-β Receptor I Kinase | Kinetic Analysis | As low as 15 nM (Ki) | Not specified |

| Asciminib (ABL-001) | Bcr-Abl Kinase | Not specified | 0.5–0.8 nM (Kd) | Not specified |

Potential Research Applications and Future Directions for 5 2 Phenylphenyl 1h Pyrazol 3 Amine

Development of 5-(2-phenylphenyl)-1H-pyrazol-3-amine as a Chemical Probe for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov Given the prevalence of the aminopyrazole scaffold in bioactive compounds, 5-(2-phenylphenyl)-1H-pyrazol-3-amine holds potential for development as a chemical probe. The 3-amino group is a well-established adenine-mimetic pharmacophore, capable of forming crucial hydrogen bonds with the hinge region of protein kinases, a family of enzymes frequently implicated in disease. nih.gov

The development of this compound as a probe would involve:

Target Identification: Screening the compound against panels of kinases or other enzyme families to identify specific biological targets. The bulky 5-(2-phenylphenyl) group could confer selectivity for proteins with unique binding pocket topographies.

Mechanism of Action Studies: Once a target is identified, studies would be necessary to elucidate how the compound modulates its activity (e.g., competitive inhibition, allosteric modulation).

Cellular Activity Profiling: Assessing the compound's effects in cell-based assays to understand its impact on specific signaling pathways and cellular phenotypes.

The aminopyrazole core is found in numerous kinase inhibitors, highlighting the potential of this class of compounds to serve as tools for dissecting complex biological pathways. nih.govnih.gov

Exploration of the Compound as a Scaffold for Novel Biological Tools

The structure of 5-(2-phenylphenyl)-1H-pyrazol-3-amine makes it an attractive scaffold for creating more complex biological tools. globalresearchonline.net The pyrazole (B372694) ring is a stable, aromatic core that allows for predictable chemical modifications. orientjchem.org The primary amine at the 3-position serves as a versatile chemical handle for attaching various functional groups without compromising the core's ability to interact with biological targets.

Potential modifications and applications include:

Fluorescent Probes: Attaching a fluorophore to the amino group could create a tool for bioimaging, allowing researchers to visualize the localization of the compound or its target within cells. rsc.org

Biotinylated Probes: Conjugation with biotin (B1667282) would enable affinity purification experiments (e.g., pull-down assays) to identify the protein binding partners of the compound.

Photoaffinity Labels: Introducing a photoreactive group would allow for covalent cross-linking to the target protein upon UV irradiation, facilitating definitive target identification.

The versatility of the pyrazole scaffold has been widely demonstrated, making it a cornerstone in the development of new molecules for therapeutic and research purposes. researchgate.netmdpi.com

Advanced Materials Research Potential (e.g., optical properties, dyes)

Pyrazole derivatives, particularly those with extended aromatic systems, are known to possess interesting photophysical properties, making them candidates for advanced materials research. mdpi.comnih.gov The conjugation between the pyrazole ring and the 2-phenylphenyl group in 5-(2-phenylphenyl)-1H-pyrazol-3-amine could give rise to unique optical behaviors.

Areas for potential investigation include:

Fluorescence and Solvatochromism: Characterizing the compound's absorption and emission spectra in various solvents could reveal fluorescent properties. rsc.org Many pyrazole derivatives exhibit solvatochromism, where their color changes depending on the polarity of the solvent, a useful property for developing chemical sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Some pyrazole-based compounds have been investigated as emitters in OLEDs due to their electroluminescent properties. mdpi.comresearchgate.net The specific substitution pattern of 5-(2-phenylphenyl)-1H-pyrazol-3-amine could be tuned to achieve desired emission colors and efficiencies.

Nonlinear Optics (NLO): Molecules with significant charge-transfer characteristics, which could be present in this compound, are often explored for NLO applications. researchgate.net

The development of pyrazole-based materials is an active area of research, with applications ranging from organic electronics to fluorescent dyes. mdpi.comnih.gov

Integration into High-Throughput Screening Libraries for Drug Discovery Lead Generation

High-throughput screening (HTS) is a primary method for discovering new drug leads by testing large collections of compounds against a biological target. nih.govnih.gov Small molecule libraries used in HTS are curated to maximize chemical diversity and include "drug-like" properties. ku.edu

The inclusion of 5-(2-phenylphenyl)-1H-pyrazol-3-amine and its derivatives in HTS libraries would be valuable for several reasons:

Scaffold Diversity: The pyrazole core is a proven pharmacophore, and novel substitution patterns, such as the 2-phenylphenyl group, expand the chemical space available for screening. nih.govmdpi.com

Lead Generation: Given the wide range of biological activities reported for pyrazoles (e.g., anticancer, anti-inflammatory, antimicrobial), this compound represents a promising starting point for identifying hits against various disease targets. frontiersin.orgmdpi.comnih.gov

Combinatorial Chemistry: The 3-amino group is an ideal point for creating a focused library of derivatives, allowing for systematic exploration of structure-activity relationships (SAR) once an initial hit is identified. thermofisher.com

Commercial and academic screening collections often contain thousands of diverse heterocyclic compounds, including many based on the pyrazole scaffold, reflecting their importance in drug discovery. stanford.edu

Future Research Opportunities and Unexplored Avenues in Pyrazolamine Chemistry and Biology

The field of pyrazole chemistry continues to evolve, with ongoing efforts to develop novel synthetic methods and explore new applications. mdpi.comresearchgate.net For a compound like 5-(2-phenylphenyl)-1H-pyrazol-3-amine, several future research avenues can be envisioned.

Table 1: Potential Future Research Directions

| Research Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Synthesis of a library of analogs by modifying the amino and phenylphenyl groups to probe structure-activity relationships for targets like kinases, GPCRs, or ion channels. nih.govmdpi.com | Discovery of new therapeutic agents for diseases such as cancer, inflammation, or neurological disorders. frontiersin.orgnih.gov |

| Materials Science | Investigation of the compound's potential in creating coordination polymers or metal-organic frameworks (MOFs) by utilizing the bidentate nature of the pyrazole-amine system. | Development of new materials with catalytic, sensing, or gas storage properties. |

| Chemical Biology | Development of derivatives as selective inhibitors or probes for less-studied enzyme families, moving beyond the well-trodden area of kinases. | Uncovering new biological insights and validating novel drug targets. |

| Green Chemistry | Exploration of more sustainable and efficient synthetic routes to this and related pyrazoles, for example, through multicomponent reactions. researchgate.netmdpi.com | Reducing the environmental impact of chemical synthesis and making these valuable scaffolds more accessible. |

| Computational Chemistry | In silico screening and molecular modeling to predict potential biological targets and guide the synthesis of derivatives with enhanced potency and selectivity. | Accelerating the drug discovery process and reducing reliance on expensive and time-consuming experimental screening. |

The continued exploration of pyrazole derivatives is expected to yield novel molecules with significant scientific and therapeutic value. ontosight.airesearchgate.net

Q & A

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray analysis determines bond lengths, angles (e.g., C3–C4–C5 = 122.19°), and packing interactions. For flexible moieties, low-temperature (173 K) data collection minimizes thermal motion artifacts. Crystallographic software (e.g., SHELX) refines structures to R-factors < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.